N3-(2,2-dimethoxyethyl)-N3-methylpyridazine-3,6-diamine
Description
Properties
Molecular Formula |
C9H16N4O2 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-N-(2,2-dimethoxyethyl)-3-N-methylpyridazine-3,6-diamine |
InChI |
InChI=1S/C9H16N4O2/c1-13(6-9(14-2)15-3)8-5-4-7(10)11-12-8/h4-5,9H,6H2,1-3H3,(H2,10,11) |
InChI Key |
GJFFKIFQGPJCLD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(OC)OC)C1=NN=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2,2-dimethoxyethyl)-N3-methylpyridazine-3,6-diamine typically involves the reaction of pyridazine derivatives with appropriate alkylating agents. One common method includes the reaction of pyridazine-3,6-diamine with 2,2-dimethoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of phase transfer catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N3-(2,2-dimethoxyethyl)-N3-methylpyridazine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the dimethoxyethyl group.
Scientific Research Applications
N3-(2,2-dimethoxyethyl)-N3-methylpyridazine-3,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N3-(2,2-dimethoxyethyl)-N3-methylpyridazine-3,6-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
*Calculated based on molecular formula.
Key Comparisons:
Solubility and Polarity :
- The dimethoxyethyl group in the target compound introduces polarity via ether oxygen atoms, improving aqueous solubility compared to purely alkyl-substituted analogs like 3-N,3-N-dimethylpyridazine-3,6-diamine . This feature is critical in drug design, as seen in purpurinimides where dimethoxyethyl enhances bioavailability .
- In contrast, 6-chloro-N-(2-thienylmethyl)pyridazin-3-amine exhibits higher lipophilicity due to the thienyl and chloro groups, favoring membrane penetration but limiting water solubility.
Dimethylamino groups (as in ) are stronger electron donors, increasing the ring’s electron density and altering reactivity in metal-catalyzed reactions .
Steric Considerations :
- The 2,2-dimethoxyethyl chain introduces moderate steric bulk, which may hinder interactions in tight binding pockets compared to smaller substituents like ethyl . However, this bulk could improve selectivity in enzyme inhibition by preventing off-target binding.
Biological and Functional Applications: Purpurinimide derivatives with dimethoxyethyl groups are used in photodynamic therapy due to their tunable solubility and light absorption properties . The target compound may share similar photophysical traits. The dimethylamino analog lacks oxygen atoms, reducing hydrogen-bonding capacity but increasing basicity, making it suitable for pH-dependent applications.
Biological Activity
N3-(2,2-dimethoxyethyl)-N3-methylpyridazine-3,6-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridazine ring with dimethoxyethyl and methyl substituents at the N3 position. Its molecular formula is , and it has a molecular weight of 198.24 g/mol. The structure can be represented as follows:
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : Some studies suggest that pyridazine derivatives can inhibit specific enzymes critical for cancer cell proliferation.
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial membrane potential disruption.
- Antioxidant Activity : Potential antioxidant properties have been noted, which could contribute to its protective effects against oxidative stress in cells.
Biological Activity Studies
Several studies have assessed the biological activity of pyridazine derivatives, including this compound:
Cytotoxicity Assays
A study evaluated the cytotoxic effects of various pyridazine derivatives on human cancer cell lines (e.g., colon cancer cells HCT116 and HT29). The results indicated that certain derivatives displayed significant cytotoxicity with selectivity indices favoring malignant over non-malignant cells.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 15 ± 1.5 | 5.0 |
| Control (non-malignant) | 75 ± 10 | - |
Mechanistic Studies
Mechanistic investigations revealed that treatment with this compound led to:
- Caspase-3 Activation : A critical marker for apoptosis.
- Cell Cycle Arrest : Notably at the G1/S phase transition.
- Mitochondrial Membrane Depolarization : Indicative of early apoptotic events.
Case Studies
-
Study on Colon Cancer Cells :
A recent study focused on the effects of this compound on HCT116 colon cancer cells. The compound was found to reduce cell viability significantly while sparing normal fibroblast cells.- Findings :
- Reduction in cell viability by approximately 60% at 20 µM concentration.
- Induction of apoptosis confirmed via flow cytometry.
- Findings :
-
Antioxidant Activity Evaluation :
Another investigation assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. Results demonstrated a significant reduction in DPPH radicals compared to control samples.Concentration (µM) % DPPH Scavenging 10 30 ± 5 20 55 ± 8 50 80 ± 10
Q & A
Basic: What are the recommended synthetic routes and purification strategies for N3-(2,2-dimethoxyethyl)-N3-methylpyridazine-3,6-diamine?
The synthesis of pyridazine derivatives typically involves multi-step nucleophilic substitution and condensation reactions. For example, analogous compounds (e.g., benzimidazoles) are synthesized by reacting diamines with carbonyl-containing reagents under controlled conditions (pyridine as a base, high-temperature reflux) . Purification strategies include column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization using polar aprotic solvents like DMF or methanol. Yield optimization may require adjusting stoichiometry and monitoring reaction progress via TLC or HPLC .
Advanced: How can quantum mechanical calculations (e.g., DFT) elucidate the reaction mechanism for introducing the 2,2-dimethoxyethyl group?
Density Functional Theory (DFT) calculations can model transition states and frontier molecular orbitals to identify nucleophilic/electrophilic sites. For instance, studies on benzimidazole synthesis used DFT to analyze HOMO-LUMO interactions between amine groups and carbonyl carbons, revealing energy barriers for key steps like cyclization . Apply Gaussian or ORCA software to calculate activation energies for intermediate formation, and validate with experimental kinetic data .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C): Assign peaks using DEPT-135 and HSQC to differentiate methyl, dimethoxyethyl, and pyridazine protons .
- IR: Confirm amine N-H stretches (~3300 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .
- GC-MS/LC-MS: Use electron ionization (EI) or electrospray ionization (ESI) to verify molecular ion peaks and fragmentation patterns .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or splitting patterns)?
Cross-validate using complementary methods:
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .
- Variable-temperature NMR to detect dynamic processes (e.g., rotamers) causing splitting anomalies .
- Computational NMR prediction tools (e.g., ACD/Labs or ChemAxon) to compare theoretical vs. experimental shifts .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting pyridazine derivatives?
- Analog synthesis: Modify the dimethoxyethyl group (e.g., replace with diethyl or cyclic ethers) to assess steric/electronic effects .
- Biological assays: Test analogs against relevant targets (e.g., kinases) using SPR (surface plasmon resonance) for binding affinity measurements .
- QSAR modeling: Employ partial least squares (PLS) regression to correlate substituent properties (logP, polarizability) with activity data .
Advanced: How do solvent polarity and protic/aprotic conditions influence the stability of the dimethoxyethyl moiety during synthesis?
The dimethoxyethyl group is prone to hydrolysis under acidic or strongly protic conditions. Use aprotic solvents (e.g., DCM, THF) and buffer reactions at neutral pH. Monitor stability via LC-MS for degradation products (e.g., formation of carboxylic acids from over-oxidation) .
Basic: What are the key stability considerations for long-term storage of this compound?
Store under inert atmosphere (argon) at -20°C in amber vials to prevent oxidation and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
Advanced: How can green chemistry principles be applied to optimize the synthesis of this compound?
- Solvent selection: Replace DMF with cyclopentyl methyl ether (CPME), a safer alternative with similar polarity .
- Catalysis: Explore enzyme-mediated reactions (e.g., lipases for ester hydrolysis) to reduce waste .
- Flow chemistry: Implement continuous flow reactors to enhance heat/mass transfer and minimize side reactions .
Advanced: What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
- ADMET prediction: Use SwissADME or ADMETLab to estimate solubility (LogS), blood-brain barrier permeability, and CYP450 inhibition .
- Molecular dynamics (MD): Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding .
Advanced: How can researchers investigate potential off-target interactions in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
